3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, isopropyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. For instance, the large-scale synthesis of similar compounds has been optimized by various chemical companies to meet the growing demand .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds act by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts the energy production process in target organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure with difluoromethyl and carboxylic acid groups.
3-(Difluoromethyl)-1-methylpyrazoline: Another compound with a difluoromethyl group on the pyrazole ring.
3-(Difluoromethyl)-pyrrole: A related compound with a difluoromethyl group on a pyrrole ring.
Uniqueness
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to similar compounds .
Properties
Molecular Formula |
C8H10F2N2O2 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(2)12-6(8(13)14)3-5(11-12)7(9)10/h3-4,7H,1-2H3,(H,13,14) |
InChI Key |
XLMYCOFHQKWHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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